1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride
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Overview
Description
1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . This compound is part of the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry . The presence of the sulfonyl chloride group makes it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride typically involves the reaction of 1-Cyclopentyl-5-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the nature of the derivative formed and its intended application.
Comparison with Similar Compounds
1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with distinct functional groups, used in different synthetic applications.
Properties
IUPAC Name |
1-cyclopentyl-5-methylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-6-9(15(10,13)14)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZQJARTBUROMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCC2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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